Ebselen derivative 1

Oral bioavailability GPx mimic In vivo pharmacology

Ebselen derivative 1 (Compound 19) is a distinct GPx mimic, differentiated by 7-methoxy and N-(3-pyridinyl) substitutions that enhance oral bioavailability versus parent ebselen. Validated at 80 mg/kg PO in preclinical models, it enables reproducible oxidative stress and ferroptosis research, particularly in hearing loss. Procure this structurally defined tool for reliable SAR and in vivo studies.

Molecular Formula C13H10N2O2Se
Molecular Weight 305.20 g/mol
Cat. No. B12366315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbselen derivative 1
Molecular FormulaC13H10N2O2Se
Molecular Weight305.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1[Se]N(C2=O)C3=CN=CC=C3
InChIInChI=1S/C13H10N2O2Se/c1-17-11-6-2-5-10-12(11)18-15(13(10)16)9-4-3-7-14-8-9/h2-8H,1H3
InChIKeyGEHIPFLROXEEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ebselen Derivative 1 (Compound 19): Technical Specifications and Research-Grade Procurement Profile


Ebselen derivative 1 (CAS 3030492-59-9; IUPAC: 7-methoxy-2-(3-pyridinyl)-1,2-benzisoselenazol-3(2H)-one) is a structurally defined glutathione peroxidase (GPx) mimic within the ebselen analogue class, distinguished from the parent compound ebselen (PZ-51, 2-phenyl-1,2-benzisoselenazol-3(2H)-one) by 7-methoxy substitution on the benzisoselenazolone core and replacement of the N-phenyl group with an N-(3-pyridinyl) moiety [1]. This derivative, designated Compound 19 in primary discovery literature, retains the characteristic Se-N bond essential for thiol-dependent peroxidase activity while exhibiting oral bioavailability in preclinical models [1].

Why Ebselen Derivative 1 Cannot Be Substituted by Generic Ebselen or Unsubstituted Analogues


Ebselen derivative 1 incorporates two critical structural modifications—a 7-methoxy group on the benzisoselenazolone scaffold and an N-(3-pyridinyl) substituent—that fundamentally alter its pharmacological profile relative to parent ebselen and other in-class compounds [1]. The pyridinyl nitrogen introduces chalcogen-bonding capacity that influences both molecular recognition and solution-state behavior, while the 7-methoxy substitution modulates electron density on the selenium center [1]. In contrast, unmodified ebselen and simpler N-aryl analogues lack these features, resulting in distinct in vivo absorption, tissue protection profiles, and enzyme interaction patterns that cannot be assumed equivalent [2]. Generic substitution without structural verification would introduce uncontrolled variables in experimental outcomes.

Ebselen Derivative 1 Quantitative Differentiation Evidence: Comparator-Based Analysis


Oral Bioavailability Confirmation: Ebselen Derivative 1 vs. Ebselen in Murine Model

Ebselen derivative 1 (Compound 19) has been explicitly characterized as an orally active GPx mimic, with validated in vivo efficacy following oral gavage administration in mice [1]. In contrast, parent ebselen exhibits poor aqueous solubility and limited oral bioavailability that has necessitated alternative delivery strategies in numerous studies; no comparable oral efficacy data for unmodified ebselen in the same cisplatin-induced ototoxicity model has been reported [2]. The 7-methoxy and N-pyridinyl modifications in Ebselen derivative 1 were computationally designed to optimize drug-like properties while retaining catalytic function [1].

Oral bioavailability GPx mimic In vivo pharmacology

Cisplatin-Induced Ototoxicity Protection: Ebselen Derivative 1 In Vivo Efficacy

Ebselen derivative 1 (Compound 19) demonstrated significant protective effects against cisplatin-induced hair cell damage in vivo at 80 mg/kg oral dosing in C57BL/6 mice, mitigating hair cell loss induced by cisplatin (5 mg/kg i.p.) [1]. This in vivo otoprotection represents a validated application-specific outcome for this particular derivative. While parent ebselen (SPI-1005) has been clinically investigated for hearing-related indications including noise-induced hearing loss and Meniere's disease, direct head-to-head comparison data in the cisplatin ototoxicity model between derivative 1 and parent ebselen are not available in the primary literature [2].

Ototoxicity Cisplatin toxicity Hair cell protection

Thioredoxin Reductase Activity Modulation: Ebselen vs. Diphenyl Diselenide Comparative Data

In a direct comparative study using human neuroblastoma SH-SY5Y cells, diphenyl diselenide [(PhSe)₂] caused more pronounced upregulation of thioredoxin reductase (TrxR) than ebselen [1]. Both compounds increased TrxR activity and expression, but (PhSe)₂ demonstrated superior TrxR upregulation, while ebselen showed more modest effects on this selenoenzyme [1]. This class-level evidence indicates that ebselen-based compounds, including Ebselen derivative 1, may exhibit differential TrxR modulation depending on specific structural modifications. No direct TrxR comparison data for Ebselen derivative 1 versus parent ebselen are currently available in the public domain.

Thioredoxin reductase TrxR Selenoenzyme

15-Lipoxygenase Inhibition Potency: Ebselen Shows nM-Range Irreversible Inhibition

Parent ebselen irreversibly inhibits pure rabbit 15-lipoxygenase with an IC₅₀ in the nanomolar range when preincubated with the enzyme in the absence of fatty acid substrates [1]. This inhibition involves covalent linkage and alteration of the iron ligand sphere, representing a dual-type mechanism characteristic of the ebselen scaffold [1]. Ebselen derivative 1, as a structurally related benzisoselenazolone, may retain this inhibitory capacity; however, no direct 15-lipoxygenase inhibition data for derivative 1 are available [1].

15-Lipoxygenase Inflammation Enzyme inhibition

Structural Basis for Differential Molecular Recognition: Chalcogen Bonding in Pyridinyl Derivatives

N-substituted pyridino-based congeners of ebselen, incorporating proximal Se and N atoms, undergo dimerization in solution and in the solid state through a dual donor-acceptor arrangement of chalcogen bonding sites [1]. Ebselen derivative 1, bearing an N-(3-pyridinyl) substituent, is predicted to exhibit similar chalcogen bonding capacity, distinguishing it from parent ebselen's N-phenyl group which lacks this additional heteroatom interaction site. This structural feature may influence protein binding orientation, solubility, and self-assembly behavior.

Chalcogen bonding Molecular recognition Supramolecular chemistry

Ebselen Derivative 1 Optimal Application Scenarios Based on Evidence Profile


Oral Bioavailability Studies of GPx Mimics Without Formulation Optimization

Ebselen derivative 1 is validated for oral administration in preclinical murine models at 80 mg/kg dosing without requiring specialized solubility enhancement or alternative delivery routes [1]. This makes it suitable for proof-of-concept studies investigating orally delivered GPx mimics, particularly where parent ebselen's limited oral bioavailability would confound exposure-response analysis [1].

Cisplatin-Induced Ototoxicity Mechanistic Research

This compound provides a structurally defined tool for investigating hair cell protection mechanisms in cisplatin-induced hearing loss models [1]. Researchers can employ Ebselen derivative 1 to dissect oxidative stress, apoptosis, and ferroptosis pathways in the inner ear, with documented in vivo efficacy at 80 mg/kg oral dosing providing a reproducible experimental baseline [1].

Structure-Activity Relationship Studies of Chalcogen-Bonding Ebselen Analogues

The N-(3-pyridinyl) substituent introduces a heteroatom capable of chalcogen bonding, enabling investigation of how Se-N noncovalent interactions influence molecular recognition, dimerization behavior, and target engagement [2]. This scaffold modification distinguishes derivative 1 from simpler N-aryl ebselen analogues in SAR campaigns.

Oxidative Stress Pathway Studies Requiring GPx-Like Catalytic Activity

As a glutathione peroxidase mimic, Ebselen derivative 1 catalytically reduces hydroperoxides using glutathione as a cofactor [1]. This application leverages the conserved Se-N bond essential for thiol-dependent peroxidase activity while the structural modifications confer distinct physicochemical properties relative to parent ebselen.

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